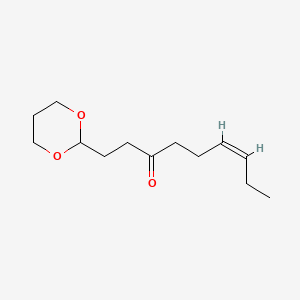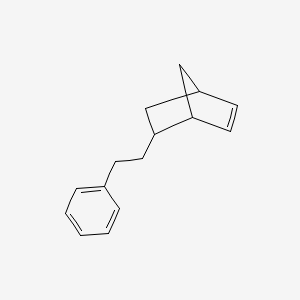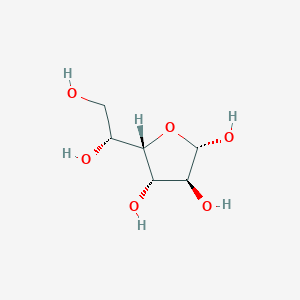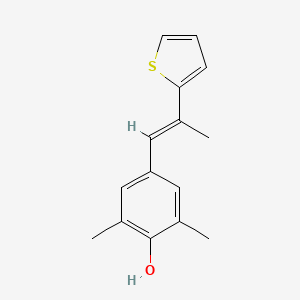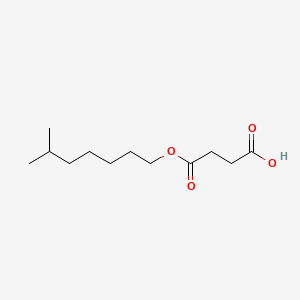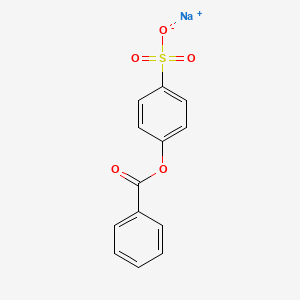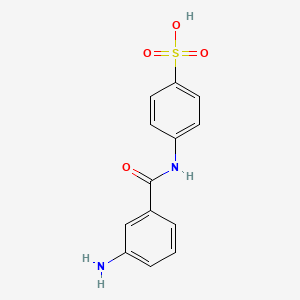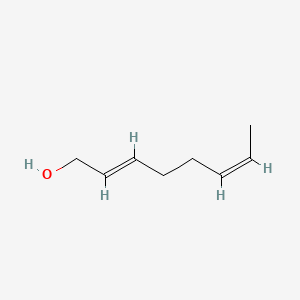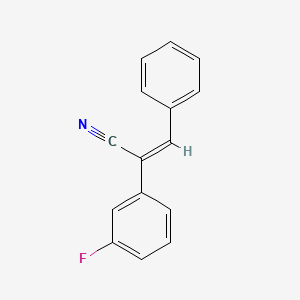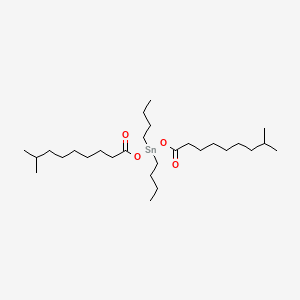
Dibutylbis((1-oxoisodecyl)oxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylbis((1-oxoisodecyl)oxy)stannane is an organotin compound with the molecular formula C28H56O4Sn and a molecular weight of 575.45184 . This compound is part of the broader class of organotin compounds, which are known for their applications in various industrial and research settings.
Métodos De Preparación
The synthesis of Dibutylbis((1-oxoisodecyl)oxy)stannane typically involves the reaction of dibutyltin oxide with 1-oxoisodecanoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Dibutylbis((1-oxoisodecyl)oxy)stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert it back to dibutyltin oxide and 1-oxoisodecanoic acid.
Substitution: It can undergo substitution reactions where the 1-oxoisodecyl groups are replaced by other organic groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
Dibutylbis((1-oxoisodecyl)oxy)stannane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Research studies have explored its potential as an antimicrobial agent due to its organotin structure.
Medicine: Investigations are ongoing into its use in drug delivery systems, leveraging its ability to form stable complexes with various pharmaceutical agents.
Industry: It is employed in the production of polymers and as a stabilizer in the manufacturing of plastics
Mecanismo De Acción
The mechanism of action of Dibutylbis((1-oxoisodecyl)oxy)stannane involves its interaction with cellular components, leading to the disruption of microbial cell membranes. The compound’s organotin structure allows it to bind to thiol groups in proteins, inhibiting essential enzymatic functions. This results in the antimicrobial properties observed in various studies .
Comparación Con Compuestos Similares
Similar compounds to Dibutylbis((1-oxoisodecyl)oxy)stannane include:
Dibutylbis((1-oxoisooctyl)oxy)stannane: This compound has a shorter alkyl chain compared to this compound, resulting in different physical and chemical properties.
Tributyltin oxide: Known for its use as a biocide, it has a different tin coordination environment and exhibits distinct biological activities.
Dioctyltin oxide: Used in similar applications but with different reactivity due to its longer alkyl chains.
This compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and overall effectiveness in various applications .
Propiedades
Número CAS |
85702-75-6 |
|---|---|
Fórmula molecular |
C28H56O4Sn |
Peso molecular |
575.5 g/mol |
Nombre IUPAC |
[dibutyl(8-methylnonanoyloxy)stannyl] 8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.2C4H9.Sn/c2*1-9(2)7-5-3-4-6-8-10(11)12;2*1-3-4-2;/h2*9H,3-8H2,1-2H3,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
XKILITIYNKWIPW-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(OC(=O)CCCCCCC(C)C)OC(=O)CCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




